2-chloro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide
CAS No.: 2034294-39-6
Cat. No.: VC7344193
Molecular Formula: C18H18ClN3O2
Molecular Weight: 343.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034294-39-6 |
|---|---|
| Molecular Formula | C18H18ClN3O2 |
| Molecular Weight | 343.81 |
| IUPAC Name | 2-chloro-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]benzamide |
| Standard InChI | InChI=1S/C18H18ClN3O2/c1-12-17(16-8-5-11-24-16)13(2)22(21-12)10-9-20-18(23)14-6-3-4-7-15(14)19/h3-8,11H,9-10H2,1-2H3,(H,20,23) |
| Standard InChI Key | RHLDVKBYGLTABA-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1CCNC(=O)C2=CC=CC=C2Cl)C)C3=CC=CO3 |
Introduction
Chemical Identity and Nomenclature
The compound is systematically named according to IUPAC guidelines as 2-chloro-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]benzamide. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 2034294-39-6 | |
| Molecular Formula | C₁₈H₁₈ClN₃O₂ | |
| Molecular Weight | 343.81 g/mol | |
| IUPAC Name | 2-chloro-N-[2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzamide | |
| SMILES | CC1=C(C(=NN1CCNC(=O)C2=CC=CC=C2Cl)C)C3=CC=CO3 | |
| InChIKey | RHLDVKBYGLTABA-UHFFFAOYSA-N |
The structure integrates a benzamide core substituted with a chlorine atom at the 2-position, linked via an ethylamine spacer to a 3,5-dimethylpyrazole ring bearing a furan-2-yl group at the 4-position . This architecture suggests potential interactions with biological targets through hydrogen bonding and π-π stacking.
Synthesis and Preparation
The synthesis of this compound involves multi-step organic reactions, typically beginning with the construction of the pyrazole ring. A plausible route includes:
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Pyrazole Formation: Cyclocondensation of hydrazine derivatives with diketones or β-keto esters yields the 3,5-dimethylpyrazole core .
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Furan Incorporation: Suzuki-Miyaura coupling or nucleophilic substitution introduces the furan-2-yl group at the 4-position of the pyrazole .
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Ethylamine Spacer Attachment: Alkylation or Michael addition links the pyrazole to the ethylamine chain.
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Benzamide Coupling: Reaction of 2-chlorobenzoyl chloride with the amine-terminated intermediate completes the assembly.
Key reagents include triethylamine (as a base), dichloromethane (solvent), and column chromatography for purification . The synthetic yield and purity depend on optimizing reaction conditions such as temperature and stoichiometry.
Structural and Spectroscopic Analysis
Crystallographic Insights
While no crystal structure data exists for this specific compound, analogous benzamide-pyrazole hybrids exhibit triclinic or monoclinic crystal systems with intermolecular hydrogen bonds stabilizing the lattice . For example, a related ferrocenyl-pyrazole derivative crystallizes in the P1̄ space group with bond lengths of 1.33–1.46 Å for C-N bonds and 1.74–1.82 Å for C-Cl bonds .
Spectroscopic Characterization
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NMR: <sup>1</sup>H NMR would show signals for the furan protons (δ 6.2–7.4 ppm), pyrazole methyl groups (δ 2.1–2.5 ppm), and aromatic benzamide protons (δ 7.3–8.0 ppm).
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IR: Stretching vibrations for amide C=O (~1650 cm⁻¹), C-Cl (~550 cm⁻¹), and furan C-O-C (~1015 cm⁻¹) are expected.
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Mass Spectrometry: ESI-MS would display a molecular ion peak at m/z 343.81[M+H]<sup>+</sup> .
Biological Activities and Mechanisms
Anticancer Properties
In silico studies predict moderate binding affinity (K<sub>d</sub>: 10–50 µM) for kinases such as EGFR and VEGFR2, suggesting antiproliferative potential . The compound’s logP value (~3.2) indicates favorable blood-brain barrier penetration, relevant for glioblastoma research.
Applications in Drug Discovery
As a pharmacophore hybrid, this compound serves as a lead structure for:
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